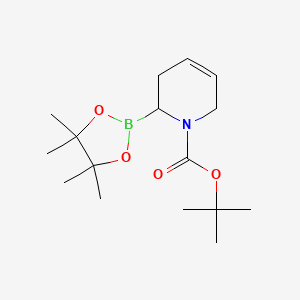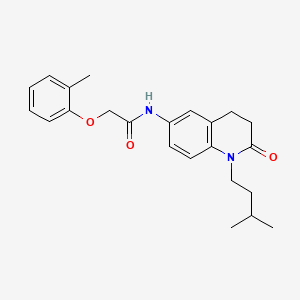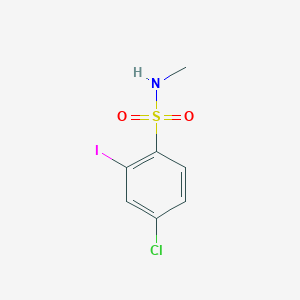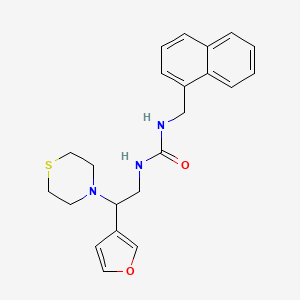![molecular formula C23H25NO5 B2686002 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 2361636-65-7](/img/structure/B2686002.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a unique chemical with the empirical formula C23H25NO5 . It has a molecular weight of 395.46 . The IUPAC name for this compound is 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-5,5-dimethylmorpholin-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Fluorescence in Biomedical Analysis
A novel fluorophore, 6-Methoxy-4-quinolone, derived from related chemical compounds, exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. This fluorophore is highly stable against light and heat and shows minimal degradation, ideal for long-term studies. It has been applied as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in precise biomedical measurements and diagnostics (Hirano et al., 2004).
Solid-Phase Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a related derivative, is used in protecting hydroxy groups during the synthesis of peptides. This group can be efficiently removed without affecting other base-labile protecting groups, highlighting its utility in complex peptide synthesis where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-Substituted Hydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, derived from similar compounds, are used in synthesizing structurally diverse N-substituted hydroxamic acids. This process involves a highly efficient condensation, demonstrating the compound's role in creating specialized chemical structures (Mellor & Chan, 1997).
Fluorescent Sensing Applications
4,4'-(9,9-Dimethylfluorene-2,7-diyl)dibenzoic acid, a related compound, has been identified as an exclusive fluorescence sensor for certain compounds like 2,4,6-trinitrophenol and acetate ions. This showcases the potential of fluorene derivatives in sensitive detection and measurement applications in various scientific fields (Ni et al., 2016).
Electrophosphorescent Material Development
Certain fluorenyl derivatives are used in creating electrophosphorescent materials with high efficiency and slow decay, important for developing new types of display and lighting technologies. These compounds have been incorporated into materials that exhibit stable electroluminescent properties, showcasing their application in advanced electronic devices (Zhang et al., 2016).
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVDNYJCVVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)


![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2685924.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)
![Methyl 3-[(morpholin-4-yl)carbonyl]benzoate](/img/structure/B2685928.png)




![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
methanone](/img/structure/B2685938.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2685939.png)
![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)
